molecular formula C17H20N4O2 B2893343 N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1207051-74-8

N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Cat. No.: B2893343
CAS No.: 1207051-74-8
M. Wt: 312.373
InChI Key: DOZNNOHLFAYKJM-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a synthetic small molecule based on the pyrimido[5,4-b]indole scaffold, a structure of high interest in medicinal chemistry and drug discovery. This compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Pyrimido[5,4-b]indole derivatives have been identified as a promising class of compounds in immunology and oncology research. Structure-activity relationship (SAR) studies on this core scaffold have been conducted to develop potent agonists of Toll-like receptor 4 (TLR4), which is a key target for modulating immune responses . For instance, certain analogs have been optimized as components in novel vaccine adjuvants, demonstrating the ability to enhance both humoral and cellular immunity against viral antigens with minimal reactogenicity . Furthermore, related compounds featuring the pyrimido[5,4-b]indole structure are also investigated as inhibitors of metabolic enzymes like pyruvate dehydrogenase kinase (PDHK), a target relevant in cancer metabolism due to its role in the Warburg effect . The specific N-sec-butyl acetamide side chain in this compound is a functional group that can influence the molecule's physicochemical properties and its interaction with biological targets. Researchers can utilize this high-purity compound for hit-to-lead optimization, probing signaling pathways in immunometabolism, or as a chemical tool in the development of new therapeutic strategies.

Properties

IUPAC Name

N-butan-2-yl-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-4-11(3)19-14(22)8-21-9-18-15-12-7-10(2)5-6-13(12)20-16(15)17(21)23/h5-7,9,11,20H,4,8H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZNNOHLFAYKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C=NC2=C(C1=O)NC3=C2C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunology. The unique structural features of this compound, including its pyrimidoindole framework, suggest possible interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4OC_{14}H_{18}N_{4}O. The compound features a sec-butyl group and a pyrimido[5,4-b]indole moiety, contributing to its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidoindoles have been shown to inhibit cell growth in various cancer cell lines, including those resistant to standard therapies .
  • Immunomodulatory Effects : The compound's ability to modulate immune responses has been noted in studies where related compounds acted as adjuvants in vaccine formulations. These compounds enhanced immune responses by activating Toll-like receptors (TLRs), which are crucial for initiating innate immunity .
  • Enzyme Inhibition : Some derivatives have demonstrated inhibitory effects on key enzymes involved in cancer progression and inflammation. For example, urease inhibition has been observed in related acetamide compounds, suggesting potential therapeutic applications in treating infections caused by urease-producing bacteria .

Anticancer Activity

A study evaluating the anticancer properties of various pyrimidoindole derivatives found that certain analogs exhibited IC50 values in the nanomolar range against anaplastic lymphoma kinase (ALK) and other cancer-related targets. The results are summarized in the following table:

CompoundStructureIC50 (nM) ALK InhibitionIC50 (nM) Cell Growth Inhibition
8aR = Br1.3±0.229.5
8bR = Et2.1±1.236.8
8cR = n-Pr1.0±0.124.2

These findings suggest that modifications to the pyrimidoindole structure can significantly enhance anticancer activity.

Immunomodulatory Effects

In a prime-boost immunization model using an influenza virus vaccine, a related compound was shown to enhance serum IgG responses significantly compared to controls. The study demonstrated that the compound increased both anti-hemagglutinin (HA) and anti-neuraminidase (NA) antibody levels, indicating strong immunological activity .

Comparison with Similar Compounds

Comparison with Similar Pyrimido[5,4-b]indole Derivatives

Structural Variations and Substituent Effects

Pyrimido[5,4-b]indole derivatives are distinguished by modifications to three key regions:

Core substitutions (positions 4, 5, 8).

Acetamide side chain (position 2 or 3).

N-Alkyl/aryl groups on the acetamide moiety.

A comparison of structurally related compounds is provided below:

Compound Name Core Substitutions Acetamide Side Chain Substituent Key Properties/Activity Reference
Target Compound : N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide 8-Methyl sec-Butyl Moderate lipophilicity (estimated logP ~3.5); TLR4 activation (inferred from SAR) -
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (1Z105) 5-Methyl, 3-Phenyl Cyclohexyl TLR4 agonist; adjuvant efficacy in vivo (EC50: 0.8 µM in human TLR4-NF-κB assay)
8-(Furan-2-yl)-N-cyclohexyl analog (2B182C) 8-Furan-2-yl Cyclohexyl Enhanced TLR4 potency (EC50: 0.2 µM); improved adjuvant activity
N-(tert-Butyl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide 3-Phenyl tert-Butyl Lower solubility due to bulky tert-butyl; reduced receptor affinity vs. cyclohexyl
N-Benzyl-2-[(8-methoxy-5-methyl-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide 8-Methoxy, 5-Methyl Benzyl Higher logP (3.69); potential metabolic instability due to benzyl group
2-((8-Bromo-5-methyl-pyrimido[5,4-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide 8-Bromo, 5-Methyl 4-Bromophenyl Increased molecular weight (456.9 g/mol); halogenation may enhance binding affinity
Key Insights from Structural Comparisons
  • N-Alkyl Groups: Cyclohexyl and sec-butyl substituents (as in 1Z105 and the target compound) balance lipophilicity and steric bulk, favoring TLR4 engagement. tert-Butyl groups (e.g., ) reduce solubility and may hinder binding.
  • Core Modifications: The 8-methyl group in the target compound likely enhances metabolic stability compared to 8-amino or 8-furan derivatives . Halogenation (e.g., 8-bromo ) may improve binding but introduces synthetic complexity.
  • Biological Activity :

    • The 8-furan substitution in 2B182C demonstrates the importance of polar aromatic groups in boosting TLR4 potency. The target compound’s 8-methyl group may prioritize stability over peak efficacy.

Physicochemical Profile (Estimated) :

  • Molecular Formula : C₁₉H₂₄N₄O₂.
  • Molecular Weight : ~356.4 g/mol.
  • logP : ~3.5 (comparable to cyclohexyl analogs ).
  • Hydrogen Bond Donors/Acceptors: 1/5, suggesting moderate membrane permeability.

Q & A

Basic Question: What are the common synthetic routes for constructing the pyrimido[5,4-b]indole core in this compound?

Methodological Answer:
The pyrimido[5,4-b]indole core is typically synthesized via condensation reactions between substituted indole derivatives (e.g., 8-methylindole) and pyrimidinone precursors. For example:

  • Step 1: Formation of the indole-pyrimidine hybrid using catalysts like acetic acid or sodium hydroxide under reflux conditions .
  • Step 2: Introduction of the sec-butyl acetamide group via nucleophilic substitution or coupling reactions (e.g., using bromoacetamide derivatives in DMF with NaH as a base) .
    Key intermediates should be purified via column chromatography and validated using NMR spectroscopy .

Basic Question: How is the structural integrity of intermediates confirmed during synthesis?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical:

  • ¹H NMR: Aromatic protons in the pyrimidoindole core appear as doublets (δ 7.2–8.1 ppm), while the sec-butyl group shows characteristic triplet/multiplet patterns (δ 0.8–1.5 ppm) .
  • X-ray crystallography resolves stereochemical ambiguities, particularly for chiral centers in the acetamide side chain .

Advanced Question: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological Answer:
Systematic optimization involves:

  • Solvent screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while THF improves regioselectivity in alkylation steps .
  • Temperature control: Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h for cyclization steps) and minimizes side products .
  • Catalyst selection: Pd/C or CuI accelerates coupling reactions, with yields increasing from 45% to 78% in acetamide functionalization .

Advanced Question: How do researchers resolve contradictions in reported biological activity data for pyrimidoindole derivatives?

Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values in anticancer assays) are addressed through:

  • Dose-response validation: Re-testing under standardized conditions (e.g., fixed ATP levels in kinase assays) .
  • Structural-activity relationship (SAR) studies: Modifying substituents (e.g., replacing sec-butyl with phenylpropyl) to isolate contributing moieties .
  • Computational docking: Identifying binding affinity variations due to minor structural changes (e.g., methoxy vs. methylthio groups) .

Advanced Question: What methodologies elucidate the mechanism of action in cellular assays?

Methodological Answer:

  • Enzyme inhibition assays: Measure competitive/non-competitive inhibition of target enzymes (e.g., topoisomerase II) using fluorogenic substrates .
  • Flow cytometry: Quantify apoptosis induction (e.g., Annexin V/PI staining) in cancer cell lines treated with varying concentrations .
  • Transcriptomic profiling: RNA-seq identifies downstream pathways (e.g., p53 activation) affected by the compound .

Advanced Question: How is analytical method validation conducted for purity assessment?

Methodological Answer:

  • HPLC-DAD: A C18 column with gradient elution (water/acetonitrile + 0.1% TFA) detects impurities at 254 nm. Acceptance criteria: ≥95% purity .
  • LC-MS/MS: Confirms molecular ion peaks ([M+H]⁺) and fragments (e.g., loss of acetamide group at m/z 118) .
  • Karl Fischer titration: Quantifies residual water (<0.5% w/w) in lyophilized samples .

Advanced Question: What strategies enhance selectivity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Fragment-based design: Replace the sec-butyl group with bioisosteres (e.g., cyclopropylmethyl) to reduce off-target interactions .
  • Proteomic profiling: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies protein targets with high specificity .
  • Free-energy perturbation (FEP) calculations: Predict binding energy changes for substituent modifications (e.g., 8-methyl vs. 8-fluoro) .

Advanced Question: How are computational tools applied to predict metabolic stability?

Methodological Answer:

  • In silico metabolism: Software like Schrödinger’s ADMET Predictor models cytochrome P450 interactions (e.g., CYP3A4 oxidation of the indole ring) .
  • MD simulations: Assess stability of the acetamide side chain in aqueous environments (e.g., RMSD < 2 Å over 100 ns) .

Advanced Question: What techniques analyze regioselectivity in heterocyclic ring formation?

Methodological Answer:

  • Isotopic labeling: ¹³C-labeled precursors track carbon migration during cyclization .
  • Kinetic studies: Variable-temperature NMR monitors intermediate formation rates (e.g., ΔG‡ for ring closure) .

Advanced Question: How do counterion choices affect crystallization and bioavailability?

Methodological Answer:

  • Salt screening: Hydrochloride salts improve aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) but may reduce membrane permeability .
  • Powder X-ray diffraction (PXRD): Identifies polymorphic forms; mesylate salts often yield stable monoclinic crystals .

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